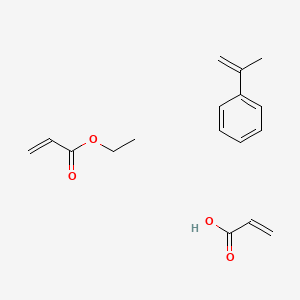
Ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene is a complex polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, ethyl 2-propenoate, and (1-methylethenyl)benzene, resulting in a material with unique chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene typically involves free radical polymerization. This process is initiated by free radicals generated from initiators such as azo compounds or peroxides. The polymerization is carried out in a solvent, often under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These processes involve the continuous addition of monomers and initiators into a reactor, where the polymerization occurs. The resulting polymer is then separated, purified, and processed into its final form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer, enhancing its properties .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in coatings, adhesives, and other industrial products due to its unique properties
Wirkmechanismus
The mechanism by which 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, influencing cellular processes and pathways. These interactions can be tailored by modifying the polymer’s structure, allowing for specific applications in medicine and industry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): A similar polymer with different monomer units, known for its transparency and strength.
Poly(acrylic acid): Another related polymer with different properties and applications.
Styrene-acrylic acid copolymer: A copolymer with similar monomers but different ratios and properties
Uniqueness
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene stands out due to its unique combination of monomers, which impart specific chemical and physical properties. This makes it suitable for a wide range of applications, from industrial products to medical devices .
Eigenschaften
CAS-Nummer |
58639-86-4 |
|---|---|
Molekularformel |
C17H22O4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C5H8O2.C3H4O2/c1-8(2)9-6-4-3-5-7-9;1-3-5(6)7-4-2;1-2-3(4)5/h3-7H,1H2,2H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
UOLGPBDHRYLNCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C1=CC=CC=C1.C=CC(=O)O |
Verwandte CAS-Nummern |
58639-86-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



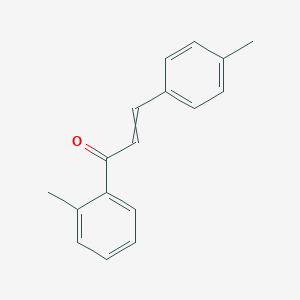
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
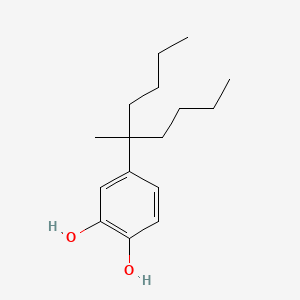
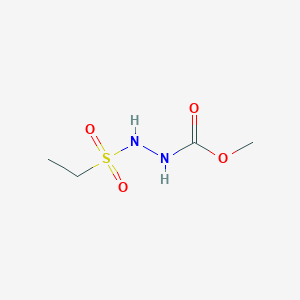
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
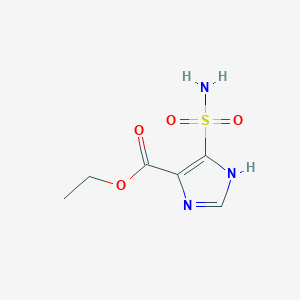
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
